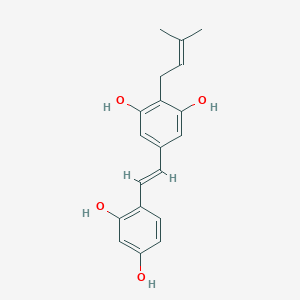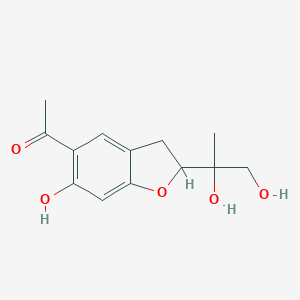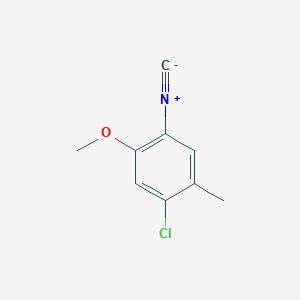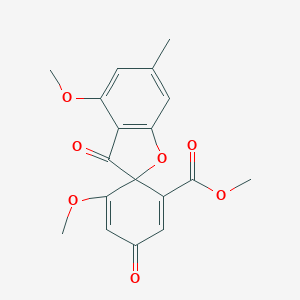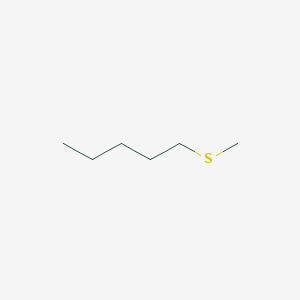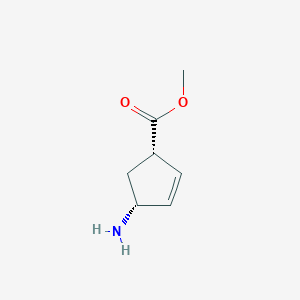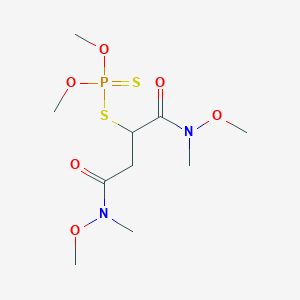
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide, commonly known as DMTS, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a phosphine-thioamide compound that has been shown to exhibit promising biological and biochemical properties. In
科学的研究の応用
DMTS has been shown to exhibit promising applications in scientific research. It has been used as a ligand in metal coordination chemistry and has been shown to form stable complexes with transition metals such as nickel and copper. DMTS has also been used as a reagent in organic synthesis and has been shown to be an effective reducing agent for the reduction of aldehydes and ketones.
作用機序
The mechanism of action of DMTS is not yet fully understood. However, studies have shown that DMTS exhibits potent antioxidant properties and may act as a scavenger of reactive oxygen species. DMTS has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
DMTS has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant properties and may protect against oxidative stress-induced damage. DMTS has also been shown to exhibit neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, DMTS has been shown to exhibit anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
DMTS exhibits several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. DMTS is also soluble in a range of organic solvents, making it easy to handle in the lab. However, DMTS exhibits some limitations for use in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, DMTS has not been extensively studied in vivo, and its potential toxicity and side effects are not yet fully understood.
将来の方向性
There are several future directions for research on DMTS. One potential area of research is the development of DMTS-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity and side effects. Further research is also needed to explore the potential applications of DMTS in other areas such as metal coordination chemistry and organic synthesis.
Conclusion:
In conclusion, DMTS is a novel compound that exhibits promising applications in scientific research. Its synthesis method is relatively straightforward, and it exhibits several advantages for use in lab experiments. DMTS exhibits potent antioxidant, neuroprotective, and anti-inflammatory properties, and may have potential applications in the treatment of a range of diseases. Further research is needed to fully understand the mechanism of action of DMTS and its potential applications in various fields.
合成法
The synthesis of DMTS involves the reaction of dimethoxyphosphine with thioamide in the presence of a reducing agent. The reaction typically involves the use of anhydrous solvents such as ether or tetrahydrofuran and requires careful temperature control. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
特性
CAS番号 |
10080-80-5 |
|---|---|
製品名 |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
分子式 |
C10H21N2O6PS2 |
分子量 |
360.4 g/mol |
IUPAC名 |
2-dimethoxyphosphinothioylsulfanyl-N,N'-dimethoxy-N,N'-dimethylbutanediamide |
InChI |
InChI=1S/C10H21N2O6PS2/c1-11(15-3)9(13)7-8(10(14)12(2)16-4)21-19(20,17-5)18-6/h8H,7H2,1-6H3 |
InChIキー |
LNICFUYFCDFXLP-UHFFFAOYSA-N |
SMILES |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
正規SMILES |
CN(C(=O)CC(C(=O)N(C)OC)SP(=S)(OC)OC)OC |
同義語 |
Dithiophosphoric acid S-[1,2-bis[[methoxy(methyl)amino]carbonyl]ethyl]O,O-dimethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




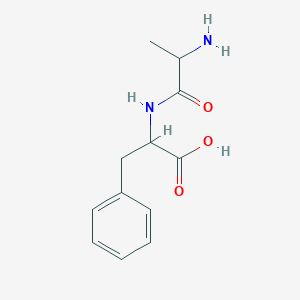
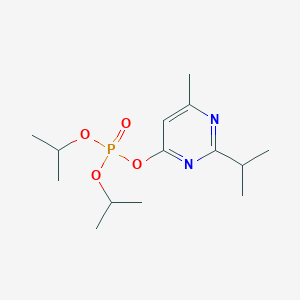

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)


